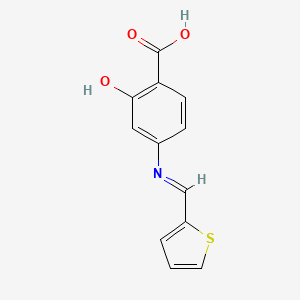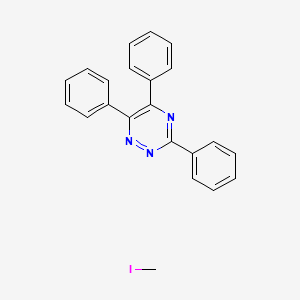
3,5,6-Triphenyl-1,2,4-triazine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Triphenyl-1,2,4-triazine methiodide is a chemical compound with the molecular formula C22H18IN3 and a molecular weight of 451.313 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3,5,6-Triphenyl-1,2,4-triazine methiodide typically involves the reaction of 3,5,6-triphenyl-1,2,4-triazine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
3,5,6-Triphenyl-1,2,4-triazine methiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
3,5,6-Triphenyl-1,2,4-triazine methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,5,6-Triphenyl-1,2,4-triazine methiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system .
Comparaison Avec Des Composés Similaires
3,5,6-Triphenyl-1,2,4-triazine methiodide can be compared with other triazine derivatives such as:
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications and as a hole-blocking material in electroluminescent devices.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Hexamethylmelamine: A triazine derivative with antitumor properties used in cancer treatment.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Propriétés
Numéro CAS |
100732-46-5 |
|---|---|
Formule moléculaire |
C22H18IN3 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
iodomethane;3,5,6-triphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H15N3.CH3I/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18;1-2/h1-15H;1H3 |
Clé InChI |
DCBNLJRTXUIIBI-UHFFFAOYSA-N |
SMILES canonique |
CI.C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)

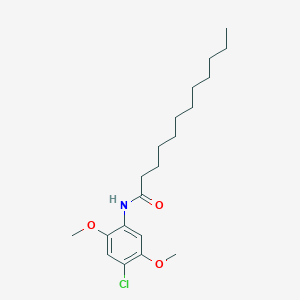

![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)
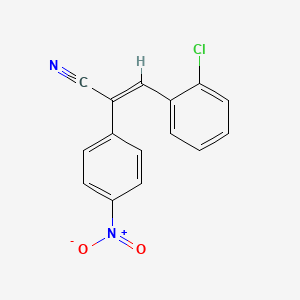
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
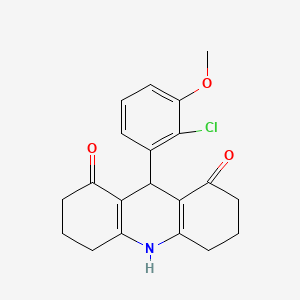




![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
